molecular formula C20H17N3O3S B10973610 N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-imino-8-methoxy-2H-chromene-3-carboxamide

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-imino-8-methoxy-2H-chromene-3-carboxamide

Cat. No.: B10973610
M. Wt: 379.4 g/mol
InChI Key: RMSAIUNAICZCSA-UHFFFAOYSA-N
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Description

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-imino-8-methoxy-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a benzothiophene ring fused with a chromene ring, along with various functional groups such as cyano, imino, and methoxy groups. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-imino-8-methoxy-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzothiophene Intermediate: The initial step involves the synthesis of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile.

    Cyclization to Form Chromene Ring: The benzothiophene intermediate is then subjected to cyclization reactions to form the chromene ring. This step often involves the use of strong acids or bases as catalysts.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-imino-8-methoxy-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Catalysts: Strong acids (e.g., sulfuric acid) or bases (e.g., sodium hydroxide)

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound.

Scientific Research Applications

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-imino-8-methoxy-2H-chromene-3-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor.

    Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and inflammatory disorders.

    Industry: In the industrial sector, the compound is used in the development of new materials and chemical products. Its unique properties make it suitable for applications in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-imino-8-methoxy-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, particularly enzymes. The compound acts as an inhibitor of certain kinases, such as JNK2 and JNK3 . These kinases are involved in signaling pathways that regulate various cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting these kinases, the compound can modulate these processes, potentially leading to therapeutic effects in diseases such as cancer and inflammatory disorders.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-imino-8-methoxy-2H-chromene-3-carboxamide is unique due to its combination of functional groups and its ability to inhibit specific kinases. This combination of properties makes it a valuable compound for scientific research and potential therapeutic applications. Its structure allows for a wide range of chemical modifications, enabling the exploration of new derivatives with enhanced properties.

Properties

Molecular Formula

C20H17N3O3S

Molecular Weight

379.4 g/mol

IUPAC Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-imino-8-methoxychromene-3-carboxamide

InChI

InChI=1S/C20H17N3O3S/c1-25-15-7-4-5-11-9-13(18(22)26-17(11)15)19(24)23-20-14(10-21)12-6-2-3-8-16(12)27-20/h4-5,7,9,22H,2-3,6,8H2,1H3,(H,23,24)

InChI Key

RMSAIUNAICZCSA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1OC(=N)C(=C2)C(=O)NC3=C(C4=C(S3)CCCC4)C#N

Origin of Product

United States

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